4-(3-chlorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide
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Overview
Description
4-(3-chlorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide is a chemical compound with the molecular formula C10H14ClNO2S It is a member of the thiopyran family, characterized by a sulfur atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide typically involves the reaction of 3-chlorobenzaldehyde with tetrahydrothiopyran-4-amine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the 1,1-dioxide functionality. Common oxidizing agents include hydrogen peroxide or peracids. The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chlorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
- 4-Chlorotetrahydro-3-thiophenamine 1,1-dioxide
- Tetrahydrothiopyran-4-one 1,1-dioxide
Uniqueness
4-(3-chlorophenyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-3-1-2-9(8-10)11(13)4-6-16(14,15)7-5-11/h1-3,8H,4-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXWNPVGQVOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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